molecular formula C19H18N2O4 B5909312 N-[2-(benzoylamino)-3-phenylacryloyl]alanine

N-[2-(benzoylamino)-3-phenylacryloyl]alanine

Cat. No. B5909312
M. Wt: 338.4 g/mol
InChI Key: YAKPNJNXBBFKBV-VBKFSLOCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(benzoylamino)-3-phenylacryloyl]alanine, also known as BPA-L-ALA, is a synthetic compound that has garnered attention for its potential use in scientific research. This compound has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments. In

Mechanism of Action

N-[2-(benzoylamino)-3-phenylacryloyl]alanine works by covalently binding to cysteine residues in proteins, which can lead to the inhibition of protein function. This mechanism of action has been utilized in the study of enzyme kinetics and protein-protein interactions.
Biochemical and Physiological Effects:
N-[2-(benzoylamino)-3-phenylacryloyl]alanine has been found to have a low toxicity profile and does not appear to have any significant effects on cellular viability or morphology. However, it should be noted that further studies are needed to fully understand the long-term effects of N-[2-(benzoylamino)-3-phenylacryloyl]alanine on cellular processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[2-(benzoylamino)-3-phenylacryloyl]alanine is its high binding affinity for cysteine-containing proteins, which makes it a useful tool for the study of protein-protein interactions and enzyme kinetics. Additionally, N-[2-(benzoylamino)-3-phenylacryloyl]alanine has a low toxicity profile, which makes it a safe option for use in lab experiments.
However, there are also limitations to the use of N-[2-(benzoylamino)-3-phenylacryloyl]alanine in lab experiments. One of the main limitations is that it is a synthetic compound, which can limit its availability and increase its cost. Additionally, N-[2-(benzoylamino)-3-phenylacryloyl]alanine may not be as effective in inhibiting enzymes that do not contain cysteine residues.

Future Directions

There are several future directions for the study of N-[2-(benzoylamino)-3-phenylacryloyl]alanine. One potential area of research is the development of new synthesis methods that can increase the yield and purity of the compound. Additionally, further studies are needed to fully understand the long-term effects of N-[2-(benzoylamino)-3-phenylacryloyl]alanine on cellular processes.
Another area of research is the development of new applications for N-[2-(benzoylamino)-3-phenylacryloyl]alanine. For example, N-[2-(benzoylamino)-3-phenylacryloyl]alanine could be used to study the role of cysteine-containing proteins in disease states, such as cancer or neurodegenerative disorders.
Conclusion:
In conclusion, N-[2-(benzoylamino)-3-phenylacryloyl]alanine is a synthetic compound that has potential uses in scientific research. It has a high binding affinity for cysteine-containing proteins, which makes it useful in the study of protein-protein interactions and enzyme kinetics. However, further studies are needed to fully understand the long-term effects of N-[2-(benzoylamino)-3-phenylacryloyl]alanine on cellular processes.

Synthesis Methods

N-[2-(benzoylamino)-3-phenylacryloyl]alanine can be synthesized through a multistep process involving the reaction of benzoyl chloride with L-phenylalanine, followed by the addition of acryloyl chloride and the deprotection of the benzoyl group. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

N-[2-(benzoylamino)-3-phenylacryloyl]alanine has been studied for its potential use as a tool in scientific research. It has been found to have a high binding affinity for proteins containing cysteine residues, making it useful in the study of protein-protein interactions. N-[2-(benzoylamino)-3-phenylacryloyl]alanine can also be used in the study of enzyme kinetics, as it can be used to selectively inhibit enzymes that contain cysteine residues.

properties

IUPAC Name

2-[[(Z)-2-benzamido-3-phenylprop-2-enoyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-13(19(24)25)20-18(23)16(12-14-8-4-2-5-9-14)21-17(22)15-10-6-3-7-11-15/h2-13H,1H3,(H,20,23)(H,21,22)(H,24,25)/b16-12-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAKPNJNXBBFKBV-VBKFSLOCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C(=CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)O)NC(=O)/C(=C/C1=CC=CC=C1)/NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.